molecular formula C12H19FN4O B2734465 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-84-1

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2734465
CAS No.: 2101196-84-1
M. Wt: 254.309
InChI Key: HQZSZXSGTZMYRA-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, an amino group, a cyclohexyl group, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a reductive amination reaction involving cyclohexanone and an appropriate amine.

    Amino Group Introduction: The amino group can be introduced through a substitution reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as proteins or nucleic acids.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group also adds to its uniqueness, as fluorine atoms can significantly affect the compound’s properties, such as its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4O/c13-6-7-17-11(10(14)8-15-17)12(18)16-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZSZXSGTZMYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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